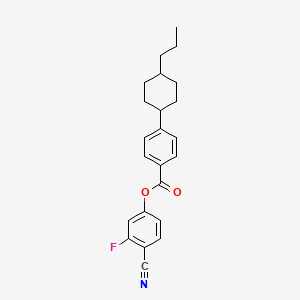

4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate

Description

4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate (CAS: 92118-82-6) is a liquid crystalline (LC) compound with a molecular formula of C₂₃H₂₄FNO₂ and a molecular weight of 365.44 g/mol . Its structure comprises a 4-cyano-3-fluorophenyl ester group linked to a benzoate moiety substituted with a trans-4-propylcyclohexyl chain. This compound belongs to a class of fluorinated liquid crystals widely used in display technologies, such as thin-film transistor (TFT) screens, due to its dielectric anisotropy and nematic phase stability . The trans configuration of the cyclohexyl group ensures optimal molecular packing, while the fluorine and cyano substituents enhance polarity, critical for electro-optical performance .

Properties

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-(4-propylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FNO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)23(26)27-21-13-12-20(15-25)22(24)14-21/h8-14,16-17H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODHCUQSMMCWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346811 | |

| Record name | 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92118-82-6 | |

| Record name | 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-cyano-3-fluorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate (CAS No. 92118-82-6) is a compound with a molecular formula of C23H24FNO2 and a molecular weight of 365.4 g/mol. It has garnered interest in research due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a cyano group and a fluorine atom, which may influence its biological interactions. The structure can be represented as follows:

- IUPAC Name : (4-cyano-3-fluorophenyl) 4-(trans-4-propylcyclohexyl)benzoate

- Molecular Formula : C23H24FNO2

- Molecular Weight : 365.4 g/mol

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. A study evaluating various analogs of benzoates found that modifications in the aromatic rings, particularly with electron-withdrawing groups like cyano and fluorine, enhance cytotoxicity against cancer cell lines. For instance, compounds with a fluorine substituent showed increased potency compared to their non-fluorinated counterparts .

The mechanism by which this compound exerts its biological effects may involve:

- DNA Interaction : Similar compounds have demonstrated the ability to bind covalently to DNA, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The structural characteristics suggest potential inhibition of key metabolic enzymes involved in tumor growth.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Significant cytotoxicity against KB cells | |

| Enzyme Inhibition | Possible inhibition of metabolic enzymes | |

| DNA Binding | Covalent binding leading to apoptosis |

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The study concluded that the compound's structural modifications significantly enhance its antitumor activity.

Case Study 2: Enzyme Interaction Studies

A series of experiments were conducted to analyze the enzyme inhibition potential of this compound. The results showed that it effectively inhibited specific enzymes involved in tumor metabolism, suggesting a dual mechanism of action—both through direct cytotoxicity and metabolic interference.

Scientific Research Applications

Medicinal Chemistry

4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate is being investigated for its potential as a pharmaceutical intermediate. Its structure features a cyano group and a fluorinated phenyl ring, which are known to enhance biological activity and lipophilicity. This compound could serve as a scaffold for developing new drugs targeting various diseases, particularly in oncology and neurology.

Case Studies :

- Research has indicated that compounds with similar structures exhibit inhibitory effects on specific cytochrome P450 enzymes (CYP2C19 and CYP2C9), which are crucial for drug metabolism. This suggests potential applications in drug formulation where modulation of metabolism is desired .

Materials Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials, particularly in the field of organic electronics. Its properties may allow it to function as a semiconductor or an active layer in organic light-emitting diodes (OLEDs).

Research Insights :

- Studies have shown that fluorinated compounds can enhance electron mobility in organic semiconductors, which is critical for improving the efficiency of electronic devices .

Research Reagent

As a reagent, this compound can be used in various synthetic pathways to create more complex organic molecules. Its ability to participate in nucleophilic substitutions makes it valuable for chemists working on synthesizing new compounds.

Comparison with Similar Compounds

Key Findings :

- Longer alkyl chains (e.g., pentyl vs. propyl) increase molecular weight and flexibility, reducing melting points but broadening the nematic phase range .

- The propyl chain in the target compound balances rigidity and fluidity, making it suitable for applications requiring moderate operating temperatures .

Fluorine Substitution Patterns

Fluorine position and number on the phenyl ring influence dielectric anisotropy (Δε) and phase transitions:

| Compound Name | Fluorine Substitution | Dielectric Anisotropy (Δε) | Nematic-Isotropic Temp (TNI) |

|---|---|---|---|

| 4-Cyano-4-fluorophenyl analogues | 4-Fluoro | Moderate Δε | Higher TNI |

| This compound | 3-Fluoro | High Δε | Lower TNI |

| 3,4-Difluorophenyl analogues | 3,4-Difluoro | Very High Δε | Significantly Lower TNI |

Key Findings :

- The 3-fluoro substituent in the target compound enhances Δε compared to 4-fluoro analogues, improving responsiveness in electric fields .

- However, 3-fluoro substitution lowers TNI compared to non-fluorinated counterparts, necessitating careful thermal management in device design .

Ester Group Variations: Benzoate vs. Cyclohexanecarboxylate

Replacing the benzoate group with a cyclohexanecarboxylate moiety alters molecular geometry:

| Compound Name | Ester Group | Molecular Formula | Key Property Differences |

|---|---|---|---|

| This compound | Benzoate | C₂₃H₂₄FNO₂ | Higher rigidity, higher TNI |

| trans-4-Cyano-3-fluorophenyl 4-propylcyclohexanecarboxylate | Cyclohexanecarboxylate | C₁₇H₂₀FNO₂ | Increased flexibility, lower TNI |

Preparation Methods

Preparation of 4-(trans-4-propylcyclohexyl)benzoic Acid

Starting Materials:

Typically, the synthesis begins with commercially available trans-4-propylcyclohexanol or a suitable cyclohexyl derivative.Key Reaction:

The cyclohexyl moiety is introduced onto the benzoic acid framework via Friedel-Crafts acylation or related aromatic substitution, followed by oxidation if necessary to yield 4-(trans-4-propylcyclohexyl)benzoic acid.Purification:

The product is isolated by acidification of the reaction mixture, filtration of precipitates, washing with water, and recrystallization from toluene or heptane to obtain a colorless crystalline product.

Conversion to Acid Chloride (Optional)

Reagent:

Thionyl chloride (SOCl2) or oxalyl chloride is used to convert the benzoic acid to the corresponding acid chloride to facilitate esterification.Conditions:

The reaction is carried out under reflux in an inert solvent such as dichloromethane or toluene.Workup:

Excess reagents are removed under reduced pressure, and the acid chloride is used immediately in the next step.

Preparation of 4-Cyano-3-fluorophenol

Source:

4-Cyano-3-fluorophenol is either commercially procured or synthesized via selective fluorination and cyanation of phenol derivatives.Purification:

Standard purification techniques such as recrystallization or column chromatography are employed to obtain high purity phenol for esterification.

Esterification to Form 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate

Method 1: Direct Esterification

The acid (or acid chloride) is reacted with 4-cyano-3-fluorophenol in the presence of coupling agents or acid catalysts (e.g., DCC, DMAP, or sulfuric acid) under controlled temperature conditions.Method 2: Using Acid Chloride

The acid chloride derivative of 4-(trans-4-propylcyclohexyl)benzoic acid is reacted with 4-cyano-3-fluorophenol in anhydrous conditions, often with a base such as pyridine to neutralize HCl formed.Purification:

The crude ester product is purified by silica gel column chromatography using toluene or heptane as eluents, followed by recrystallization from toluene-ether or toluene-heptane mixed solvents to yield a colorless crystalline compound.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Preparation of benzoic acid | Friedel-Crafts acylation, oxidation | Toluene | 60-100 °C | 70-85 | Acidification and recrystallization required |

| Acid chloride formation | Thionyl chloride or oxalyl chloride | DCM or toluene | Reflux (~70 °C) | 90-95 | Use immediately after preparation |

| Esterification (acid + phenol) | DCC/DMAP or sulfuric acid catalysis | DCM or toluene | 0-25 °C to RT | 75-90 | Requires dry conditions |

| Esterification (acid chloride) | Acid chloride + phenol, pyridine base | Anhydrous toluene | 0-25 °C | 80-92 | Efficient, cleaner reaction |

| Purification | Silica gel chromatography, recrystallization | Toluene/ether | Ambient | - | Essential for high purity |

Research Findings and Analysis

The esterification step is critical for the purity and yield of this compound. Using acid chloride intermediates generally improves reaction efficiency and product purity compared to direct acid-phenol coupling.

The presence of electron-withdrawing groups such as cyano and fluorine on the phenyl ring influences the reactivity of the phenol in esterification and the physical properties of the final product, including melting point and liquid crystal phase behavior.

Purification by column chromatography and recrystallization is essential to remove side products and unreacted starting materials, ensuring the compound’s suitability for research applications.

The compound’s synthesis is often part of a broader mixture of liquid crystal compounds, where precise control of substituents and purity is necessary to achieve desired electro-optical properties.

Q & A

Advanced Research Question

What challenges arise in achieving enantiomeric purity during synthesis, and how are they mitigated?

Advanced Research Question

- Chiral Separation : The trans-cyclohexyl group introduces axial chirality, requiring chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC resolution .

- Catalytic Asymmetric Synthesis : Palladium-catalyzed reactions with chiral ligands (e.g., BINAP) yield up to 90% enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.